N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a pyridazinone core substituted with a naphthalen-1-yl group at position 3 and an acetamide side chain at position 2, which is further linked to a 3-acetylphenyl group. Its synthesis likely involves multi-step reactions, including cycloaddition or coupling strategies, as inferred from related compounds in the literature .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)18-8-4-9-19(14-18)25-23(29)15-27-24(30)13-12-22(26-27)21-11-5-7-17-6-2-3-10-20(17)21/h2-14H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAXHNZJPFWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C24H19N3O3, and its structural features include an acetylphenyl moiety and a naphthalene ring attached to a dihydropyridazine core. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
The structure-activity relationship (SAR) analysis revealed that the naphthalene moiety is crucial for enhancing cytotoxicity, likely due to its ability to intercalate DNA or inhibit topoisomerases.
Antimicrobial Activity
The compound also showed promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models of inflammation indicated a reduction in edema and inflammatory cytokine levels when treated with the compound:
| Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in paw swelling | |
| Lipopolysaccharide (LPS) model | Decreased TNF-alpha and IL-6 levels |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
- DNA Intercalation : The naphthalene ring facilitates intercalation into DNA, disrupting replication and transcription processes.
- Inhibition of Pro-inflammatory Pathways : It modulates signaling pathways related to inflammation, particularly NF-kB and MAPK pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cell death, with mechanistic insights suggesting mitochondrial dysfunction as a key pathway involved in apoptosis induction.
- Animal Model Studies : In animal models, administration of the compound led to significant tumor regression in xenograft models, supporting its potential as a lead candidate for further development in oncology.
Scientific Research Applications
Anticancer Potential
Research has indicated that N-(3-acetylphenyl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess anti-inflammatory effects. Molecular docking studies indicate that it could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This opens avenues for exploring its use in treating inflammatory diseases.
Study on Anticancer Activity
A comprehensive study evaluated the compound's anticancer activity against multiple cell lines. The results showed that the compound effectively inhibited cell growth in a dose-dependent manner, suggesting potential for development into a therapeutic agent .
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies provide insight into how modifications to the chemical structure might enhance its efficacy and selectivity against cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Acetamidophenyl) Analogue () :
The substitution of the acetyl group at the para position (4-acetamidophenyl) instead of the meta position (3-acetylphenyl) alters steric and electronic effects. The para-substituted derivative may exhibit improved crystallinity due to symmetric packing, while the meta-substituted target compound could offer greater conformational flexibility for binding interactions.- Nitro-Substituted Derivatives (): Compounds like 6b (N-(2-nitrophenyl)) and 6c (N-(3-nitrophenyl)) feature nitro groups, which are stronger electron-withdrawing groups than acetyl. This difference is reflected in their IR spectra: 6b: C=O stretch at 1682 cm⁻¹, NO₂ asymmetric stretch at 1504 cm⁻¹ . Target Compound: Expected C=O stretches near 1670–1680 cm⁻¹, with acetyl C=O around 1700 cm⁻¹ (based on analogous structures).
- The C–Cl IR absorption at 785 cm⁻¹ distinguishes it from the acetyl group’s spectral profile .
Variations in the Pyridazinone Core and Naphthalene Substitution
- Naphthalen-2-yl vs. Naphthalen-1-yl (): The compound 2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid substitutes naphthalene at position 2 instead of 1.
- Fluorophenyl-Substituted Pyridazinone (): 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid replaces naphthalene with a fluorophenyl group. The fluorine atom’s electronegativity increases polarity, which may enhance aqueous solubility compared to the naphthalene-containing target compound .
Acetamide Side Chain Modifications
- Cyanoacetamide Derivatives (): Compounds like 3g (N-(2-nitrophenyl)-2-cyanoacetamide) feature a cyano group instead of acetyl. The cyano group (C≡N) exhibits a strong IR stretch near 2200 cm⁻¹, distinct from the acetyl C=O, and may influence reactivity in nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
